OSI-296 - 1175296-94-2

OSI-296

Catalog Number: EVT-277745
CAS Number: 1175296-94-2
Molecular Formula: C21H19Cl2FN4O3
Molecular Weight: 465.3064
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OSI-296 is a potent and dual inhibitor of cMET and RON kinases with IC50 for cMet = 42 nM and IC50 for sfRon = 200 nM. OSI-206 shows in vivo efficacy in tumor xenografts models upon oral dosing and is well tolerated. OSI-296 also reduced tumour growth in the bone.
Classification

OSI-296 belongs to a class of compounds known as dual inhibitors, which are designed to inhibit multiple targets within a biological pathway. This mechanism is particularly relevant in the context of cancer treatment, where targeting multiple pathways can enhance therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of OSI-296 involves several steps that can vary depending on the specific formulation and desired properties. Generally, the synthesis may follow a multi-step synthetic route that includes:

  1. Precursor Preparation: The initial step often involves the preparation of specific precursors through standard organic synthesis techniques.
  2. Coupling Reactions: Various coupling reactions are employed to construct the core structure of OSI-296. This may involve the use of coupling agents or catalysts to facilitate the formation of key bonds.
  3. Purification: After synthesis, purification techniques such as chromatography are utilized to isolate OSI-296 from by-products and unreacted materials.

The specific details of these methods can be complex and require optimization based on the desired yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of OSI-296 is characterized by a specific arrangement of atoms that defines its chemical properties and biological activity. Key features include:

  • Functional Groups: The presence of specific functional groups that contribute to its inhibitory activity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for binding interactions with biological targets.

Data regarding bond lengths, angles, and stereochemistry are typically obtained through techniques such as X-ray crystallography or NMR spectroscopy, providing insights into how the molecule interacts with its targets.

Chemical Reactions Analysis

Reactions and Technical Details

OSI-296 undergoes various chemical reactions that are essential for its functionality:

  1. Binding Interactions: The compound interacts with target proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  2. Metabolic Stability: Understanding how OSI-296 is metabolized in biological systems is crucial for evaluating its pharmacokinetics. This includes studying its stability under physiological conditions and identifying metabolic pathways.

These reactions are critical for determining the efficacy and safety profile of OSI-296 in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of OSI-296 involves its role as an inhibitor in specific signaling pathways associated with disease progression. Key points include:

  • Target Identification: OSI-296 selectively inhibits certain enzymes or receptors involved in critical cellular processes.
  • Downstream Effects: By inhibiting these targets, OSI-296 can alter downstream signaling cascades, leading to effects such as reduced cell proliferation or increased apoptosis in cancer cells.

Data supporting these mechanisms typically come from biochemical assays and cellular studies that demonstrate the compound's effects on target engagement and subsequent biological outcomes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

OSI-296 exhibits a range of physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: The molecular weight is an important parameter for understanding pharmacokinetics.
  • Solubility: Solubility in various solvents can affect formulation strategies for drug delivery.
  • Stability: Thermal and chemical stability under various conditions is essential for ensuring efficacy throughout its shelf life.

Characterization techniques such as differential scanning calorimetry or thermogravimetric analysis may be employed to assess these properties.

Applications

Scientific Uses

OSI-296 has potential applications primarily in the field of oncology, where it may be used as part of combination therapies to enhance treatment outcomes. Its ability to inhibit multiple targets makes it a candidate for addressing complex diseases where single-agent therapies may be insufficient.

In addition to cancer treatment, research may explore other therapeutic areas where OSI-296 could provide benefits, such as inflammatory diseases or metabolic disorders, highlighting its versatility as a small molecule therapeutic agent.

Introduction to cMET/RON Kinase Signaling Pathways

Biochemical Significance of cMET/RON in Oncogenic Transformation

Kinase Structure and Activation MechanismscMET (hepatocyte growth factor receptor, HGFR) and RON (recepteur d'origine nantais, MST1R) are receptor tyrosine kinases (RTKs) belonging to the MET proto-oncogene family. Both feature a conserved structural architecture: an extracellular sema domain critical for ligand binding, a transmembrane domain, and an intracellular tyrosine kinase domain. cMET is activated by hepatocyte growth factor (HGF), while RON is activated by macrophage-stimulating protein (MSP). Ligand binding induces homodimerization or heterodimerization (cMET-RON), triggering autophosphorylation of tyrosine residues in the kinase domain. This initiates downstream oncogenic cascades, including PI3K/AKT, RAS/MAPK, and SRC pathways [5] [7]. Constitutive activation occurs via overexpression (observed in >40% of solid tumors), gain-of-function mutations, or alternative splicing. For example, the short-form RON (sfRon), generated by alternative transcription, lacks the extracellular ligand-binding domain but exhibits ligand-independent kinase activity, prevalent in breast and pancreatic cancers [3] [5].

Table 1: Structural and Functional Features of cMET and RON Kinases

FeaturecMETRON/sfRON
GeneMETMST1R
LigandHepatocyte Growth Factor (HGF)Macrophage-Stimulating Protein (MSP)
Oncogenic IsoformsNone dominantsfRON (constitutively active)
Key DomainsSema, PSI, IPT, Tyrosine KinaseSema, PSI, IPT, Tyrosine Kinase
Cellular IC₅₀ of OSI-29642 nM (MKN-45 cells)200 nM (HeLa cells) [1] [2]

Oncogenic Signaling CascadesDysregulated cMET/RON signaling drives tumor progression through:

  • Cell Motility/Invasion: cMET-RON heterodimers activate SRC and FAK, reorganizing the actin cytoskeleton to enhance metastatic dissemination [5].
  • Proliferation/Survival: PI3K/AKT and RAS/MAPK pathways suppress apoptosis and sustain cell cycle progression. In breast cancer models, sfRon overexpression elevates phospho-AKT by 70%–90%, accelerating tumor growth [3].
  • Angiogenesis: cMET upregulates VEGF expression, promoting endothelial cell recruitment [7].
  • Bone Metastasis: RON directly activates osteoclasts via MSP-independent SRC phosphorylation, exacerbating osteolytic lesions. In vivo, RON kinase deletion reduces bone destruction by 80% in mammary tumor models [4] [6].

Pathological Roles in CancercMET amplification correlates with resistance to EGFR inhibitors in lung cancer, while RON/sfRON overexpression is linked to poor survival in breast (69% of tumors), pancreatic, and colon cancers. sfRon is particularly oncogenic due to its constitutive activity and robust PI3K pathway activation, making it a biomarker for aggressive disease [3] [5].

Rationale for Dual Kinase Inhibition in Targeted Cancer Therapy

Therapeutic Advantages Over MonotherapyConcurrent inhibition of cMET and RON addresses key limitations of single-target agents:

  • Compensatory Pathway Activation: Tumors with high cMET expression often upregulate RON post-cMET inhibition. Dual blockade prevents this escape mechanism [5] [7].
  • Heterodimer-Driven Resistance: cMET-RON heterodimers activate unique downstream effectors (e.g., STAT3) resistant to single-kinase inhibitors. OSI-296 disrupts heterodimer formation by binding conserved ATP pockets in both kinases [7].
  • Bone Microenvironment Targeting: RON inhibition is critical for osteoclast suppression. OSI-296 reduces bone tumor burden by 60% in xenografts, surpassing cMET-only inhibitors [4] [6].

Resistance Mechanisms AddressedPIK3CA mutations (e.g., E545K, H1047R) confer partial resistance to RON inhibitors by sustaining PI3K activity independent of upstream kinases. Preclinical data show that PIK3CA-mutant breast tumors exhibit 50% lower response to RON inhibitors (e.g., ASLAN002) than wild-type counterparts. Dual cMET/RON inhibition synergizes with PI3K inhibitors (e.g., BKM120), restoring antitumor efficacy in mutant models [3].

Table 2: Preclinical Efficacy of OSI-296 in Tumor Models

Tumor ModelTreatmentEfficacy OutcomeReference
MKN-45 Gastric XenograftOSI-296 (50 mg/kg)50% tumor growth inhibition [1]
Breast PDX (PIK3CA WT)OSI-296 + BKM120Durable tumor stasis (>30 days) [3]
DU4475 Bone MetastasisOSI-29660% reduction in osteolytic lesions [4] [6]

Preclinical Evidence for Dual TargetingOSI-296 demonstrates synergistic effects by:

  • High Selectivity: Inhibits cMET (IC₅₀ = 42 nM) and RON (IC₅₀ = 200 nM) with >100-fold selectivity over VEGFR or AXL kinases, minimizing off-target effects [1] [7].
  • Pathway Convergence: Suppresses phosphorylation of GAB1 and ERK in cMET/RON co-expressing tumors, inducing apoptosis. In MKN-45 xenografts, OSI-296 reduces phospho-MET levels by >90% at 0.6 μM [1] [2].
  • Overcoming Stromal Dependence: Tumor-associated macrophages secrete HGF/MSP, activating cMET/RON in a paracrine loop. OSI-296 blocks stromal-tumor crosstalk in pancreatic PDX models [3] [5].

Properties

CAS Number

1175296-94-2

Product Name

OSI-296

IUPAC Name

4-[6-Amino-7-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]furo[3,2-c]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxamide

Molecular Formula

C21H19Cl2FN4O3

Molecular Weight

465.3064

InChI

InChI=1S/C21H19Cl2FN4O3/c1-10(16-14(22)2-3-15(24)17(16)23)31-19-18-12(8-27-20(19)25)13(9-30-18)11-4-6-28(7-5-11)21(26)29/h2-4,8-10H,5-7H2,1H3,(H2,25,27)(H2,26,29)/t10-/m1/s1

InChI Key

LVYXERPKYAQGKM-SNVBAGLBSA-N

SMILES

O=C(N1CC=C(C2=COC3=C2C=NC(N)=C3O[C@@H](C4=C(Cl)C=CC(F)=C4Cl)C)CC1)N

Solubility

Soluble in DMSO

Synonyms

OSI-296; OSI 296; OSI296.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.